molecular formula C9H8ClFO2 B13569411 Methyl 4-chloro-2-fluoro-3-methylbenzoate

Methyl 4-chloro-2-fluoro-3-methylbenzoate

Katalognummer: B13569411
Molekulargewicht: 202.61 g/mol
InChI-Schlüssel: PIDSJLQXFNQFTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-chloro-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-fluoro-3-methylbenzoate typically involves the esterification of 4-chloro-2-fluoro-3-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process may include halogenation, Friedel-Crafts alkylation, and esterification reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-chloro-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the aromatic ring.

    Nucleophilic Substitution: The chlorine or fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.

    Nucleophilic Substitution: Products include substituted benzoates where chlorine or fluorine is replaced by other functional groups.

    Reduction: The major product is 4-chloro-2-fluoro-3-methylbenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Methyl 4-chloro-2-fluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 4-chloro-2-fluoro-3-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved include:

    Enzyme Catalysis: The compound can be a substrate for enzymes that catalyze ester hydrolysis or other transformations.

    Receptor Binding: In biological systems, it may interact with specific receptors or proteins, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-chloro-2-fluoro-3-methylbenzoate can be compared with other similar compounds such as:

    Methyl 4-chloro-2-fluorobenzoate: Lacks the methyl group at the 3-position, which can influence its reactivity and applications.

    Methyl 4-chloro-3-methylbenzoate:

    Methyl 2-fluoro-3-methylbenzoate: Lacks the chlorine atom, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H8ClFO2

Molekulargewicht

202.61 g/mol

IUPAC-Name

methyl 4-chloro-2-fluoro-3-methylbenzoate

InChI

InChI=1S/C9H8ClFO2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,1-2H3

InChI-Schlüssel

PIDSJLQXFNQFTK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1F)C(=O)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.